![molecular formula C16H13NO5 B358524 [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid CAS No. 891040-98-5](/img/structure/B358524.png)
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid is a complex organic compound with the molecular formula C16H13NO5 It is characterized by the presence of a dibenzo[b,d]furan moiety, which is a fused aromatic system, and an amino group attached to an oxoethoxy acetic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of dibenzo[b,d]furan with an appropriate amine to introduce the amino groupThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The dibenzo[b,d]furan moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the amino group can form hydrogen bonds with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar aromatic structure but lacking the amino and oxoethoxy acetic acid groups.
Benzofuran: Contains a single furan ring fused to a benzene ring, with different chemical properties and applications.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid is unique due to its combination of the dibenzo[b,d]furan moiety with an amino and oxoethoxy acetic acid chain.
Properties
IUPAC Name |
2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(8-21-9-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)22-14(12)7-10/h1-7H,8-9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOINGVJDJAMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
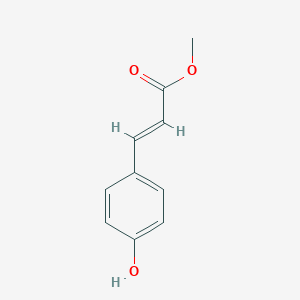
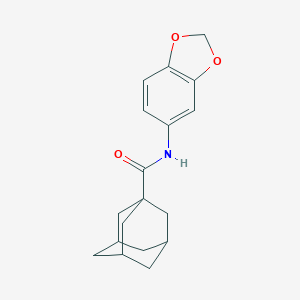

![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)
![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)
![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)
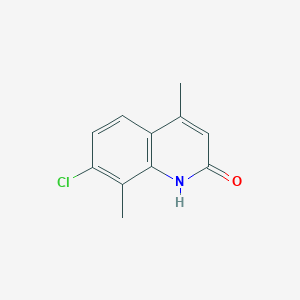

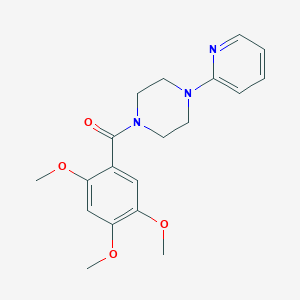
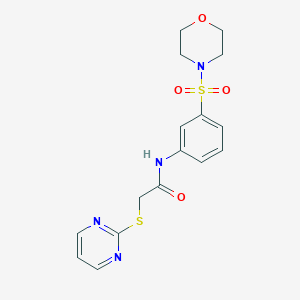
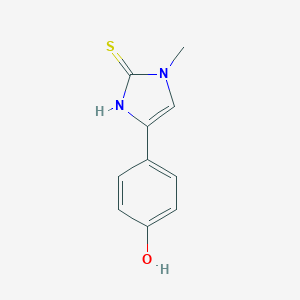
![[(2-Methyl-2-adamantyl)oxy]acetic acid](/img/structure/B358558.png)
